molecular formula C10H13ClN2O B15261902 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Cat. No.: B15261902
M. Wt: 212.67 g/mol
InChI Key: COSJKXMADZNUCS-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multicomponent reactions to improve atom economy, selectivity, and yield. These methods are designed to be environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.

    Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .

Scientific Research Applications

6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with various receptors and enzymes involved in neuroprotection and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino and methyl groups contribute to its potential as a neuroprotective and anti-inflammatory agent, distinguishing it from other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

6-amino-2-methyl-3,4-dihydroisoquinolin-1-one;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13;/h2-3,6H,4-5,11H2,1H3;1H

InChI Key

COSJKXMADZNUCS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C=CC(=C2)N.Cl

Origin of Product

United States

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